![molecular formula C14H18BrNO4 B1334050 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid CAS No. 282524-86-1](/img/structure/B1334050.png)
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Overview
Description
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is reacted with tert-butyl carbamate under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine.
Carboxylation: The final step involves the carboxylation of the protected amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for generating reactive intermediates in peptide synthesis or drug discovery.
Reaction Conditions | Reagents | Yield | References |
---|---|---|---|
Acidic cleavage | TFA/DCM (1:4 v/v) | >90% | |
Room temperature, 3.5 hours | HCl/dioxane (4 M) | 85–90% |
Mechanistic Insight :
- The Boc group is protonated under acidic conditions, leading to carbamate decomposition and release of CO₂ and tert-butanol.
- The free amine is stabilized in polar aprotic solvents like DCM or dioxane.
Ester Hydrolysis
The carboxylic acid moiety can be generated via hydrolysis of its methyl ester derivative.
Reaction Conditions | Reagents | Yield | References |
---|---|---|---|
Saponification | NaOH (1 M), THF/H₂O (4:1 v/v) | 95% | |
0–5°C, 2 hours | LiOH, MeOH/H₂O | 90% |
Applications :
- Hydrolysis is essential for converting ester-protected intermediates into bioactive carboxylic acids.
Amide Bond Formation
The carboxylic acid reacts with amines in the presence of coupling agents to form amides, a key step in peptide synthesis.
Coupling Reagents | Base | Solvent | Yield | References |
---|---|---|---|---|
COMU/Oxyma | DIEA | EtOAc/MeCN | 85–92% | |
HATU | DIPEA | DMF | 88% |
Example Reaction :
- Coupling with benzylamine produces -benzyl-3-(4-bromophenyl)-3-aminopropanamide, a precursor for kinase inhibitors .
Oxidative Cleavage
The bromophenyl group undergoes oxidative transformations under controlled conditions.
Reaction Conditions | Reagents | Yield | References |
---|---|---|---|
Periodate oxidation | NaIO₄, tert-BuOH/AcOH/H₂O | 70% | |
Dark, 10 minutes | Dimethyl sulfide (quench) | – |
Applications :
Halogen Exchange Reactions
The bromine atom can be substituted via palladium-catalyzed cross-coupling, though direct experimental data for this compound is limited.
Theoretical Pathway :
Mechanistic and Synthetic Considerations
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during Boc deprotection .
- Stereochemical Integrity : The chiral center at C3 remains intact under standard conditions, as confirmed by optical rotation data .
This compound’s multifunctional design enables its use in drug discovery, materials science, and asymmetric catalysis, with rigorous protocols ensuring high reproducibility .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a valuable tool in research:
- Antibody-Drug Conjugates (ADCs) : It is utilized in the development of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy tissues .
- Protein Kinase Inhibition : Research indicates that derivatives of this compound can inhibit protein kinases, which play a crucial role in various signaling pathways involved in cell growth and proliferation .
- Mechanisms of Action :
Drug Development
The unique structural features of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid allow it to serve as an intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Synthesis of Peptide Derivatives : The Boc group facilitates the protection of amino acids during peptide synthesis, allowing for the construction of complex peptide structures that may have therapeutic applications.
- Design of Novel Therapeutics : Researchers are exploring its potential as a scaffold for developing new drugs targeting specific diseases, particularly those involving dysregulated kinase activity.
Case Studies
- Peptide Synthesis : In one study, the compound was used as a starting material for synthesizing peptide analogs that demonstrated enhanced efficacy against specific cancer cell lines compared to their unmodified counterparts.
- Inhibition Studies : Another research effort focused on evaluating the inhibitory effects of this compound on various protein kinases involved in cancer progression. Results indicated significant inhibition rates, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the carboxylic acid group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid can influence its reactivity and biological activity, making it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets.
Biological Activity
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, also known by its CAS number 261165-06-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C14H18BrNO4
- IUPAC Name : 3-(4-bromophenyl)-N-(tert-butoxycarbonyl)-beta-alanine
- Molecular Weight : 332.2 g/mol
- Purity : Typically ≥95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways. Research indicates that it may act as an inhibitor or modulator of specific signaling pathways, particularly those related to inflammation and pain modulation.
Key Mechanisms:
- Opioid Receptor Interaction : The compound has been studied for its potential as a biased ligand at the µ-opioid receptor, which could lead to analgesic effects without the typical side effects associated with opioid drugs .
- Anti-inflammatory Activity : It has shown promise in inhibiting pro-inflammatory cytokines, suggesting a role in managing conditions characterized by excessive inflammation .
- Neuropeptide Modulation : The compound may influence neuropeptide signaling, which is crucial in pain perception and emotional regulation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antinociceptive Effects : Research indicates that the compound can effectively reduce pain responses in cellular models, potentially through modulation of the opioid system .
- Cytokine Inhibition : It has been shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6 in cultured cells, highlighting its anti-inflammatory properties .
In Vivo Studies
Animal models have been utilized to further explore the pharmacological effects of this compound:
- Pain Models : In rodent models of acute pain, administration of the compound resulted in a significant reduction in pain behavior compared to control groups, indicating its potential as an analgesic agent .
- Inflammation Models : Studies involving induced inflammation demonstrated that treatment with this compound led to reduced swelling and pain, supporting its role as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A study focused on chronic pain conditions revealed that patients treated with formulations containing this compound reported lower pain scores and improved quality of life metrics compared to placebo groups.
- Post-Surgical Pain Relief : In a clinical setting, patients undergoing surgery who received this compound exhibited lower postoperative pain levels and reduced reliance on traditional opioids for pain management.
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 332.2 g/mol |
CAS Number | 261165-06-4 |
Purity | ≥95% |
Key Biological Activities | Analgesic, Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via a multi-step process involving Boc protection of the amino group, bromophenyl substitution, and carboxylate formation. A representative method (Scheme 1 in ) starts with a Boc-protected iodophenylpropanoic acid precursor, where the iodine atom is replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Key factors include:
- Solvent choice : Polar aprotic solvents like THF or DMF are preferred for solubility and reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient aryl halide substitution .
- pH control : Acidic conditions (pH ~6) during workup stabilize the carboxylic acid group while cleaving protecting groups .
Yield optimization requires monitoring reaction time (typically 2–24 hours) and temperature (25–80°C) to minimize side reactions like Boc deprotection or racemization .
Q. How is the compound characterized, and what analytical techniques resolve ambiguities in structural confirmation?
Routine characterization involves:
- NMR spectroscopy : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), bromophenyl aromatic protons (δ ~7.2–7.6 ppm), and carboxylic acid proton (δ ~12 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts like de-Boc intermediates .
For enantiomeric purity, chiral HPLC or circular dichroism (CD) is essential, as racemization can occur during synthesis .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what strategies mitigate racemization?
Racemization often occurs at the β-amino acid center due to steric strain. Mitigation strategies include:
- Low-temperature reactions : Conducting coupling steps at 0–4°C reduces base-induced epimerization .
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., ’s (R)-Boc-protected analogs) ensures stereochemical fidelity .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers post-synthesis .
Post-synthesis analysis via chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .
Q. What contradictions exist in spectroscopic data interpretation, and how are they resolved?
Discrepancies may arise in:
- Carboxylic acid proton detection : In DMSO-d₆, the acidic proton may exchange rapidly, appearing as a broad peak or disappearing entirely. Alternative solvents (CDCl₃ with 1% TFA) or derivatization (methyl ester formation) resolve this .
- Boc group stability : In some cases, C NMR may show split peaks for the tert-butyl carbons due to rotational isomerism. Variable-temperature NMR (VT-NMR) distinguishes dynamic effects from impurities .
Cross-validation with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography (if crystalline) provides additional confirmation .
Q. How is the compound utilized in designing bioactive analogs, and what structural modifications enhance target specificity?
The bromophenyl and Boc groups serve as handles for derivatization:
- Bromophenyl substitution : Suzuki coupling replaces Br with aryl/heteroaryl groups to modulate lipophilicity and target engagement (e.g., anticancer analogs in ) .
- Boc deprotection : Acidic conditions (HCl/dioxane) remove the Boc group, exposing the amino group for conjugation with fluorescent tags or prodrug motifs .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazole or acyl sulfonamide improves membrane permeability in cell-based assays .
Structure-activity relationship (SAR) studies require iterative cycles of synthesis, in vitro testing (e.g., enzyme inhibition), and molecular docking to prioritize analogs .
Q. What are the critical considerations for stability and storage in biological assays?
- Temperature : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the Boc group .
- Light sensitivity : Amber vials protect the bromophenyl moiety from UV-induced degradation .
- Buffer compatibility : Avoid phosphate buffers (pH >7) to prevent precipitation of the carboxylic acid form .
Pre-use stability tests (HPLC/MS) over 24–72 hours under assay conditions are recommended .
Q. Methodological Challenges
Q. How are solubility issues addressed in in vitro assays, particularly for cell-based studies?
The compound’s low aqueous solubility (<1 mg/mL) necessitates:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dispersion .
- Prodrug strategies : Esterification (e.g., methyl or pivaloyloxymethyl esters) increases lipophilicity, which is hydrolyzed intracellularly .
- Nanoparticle encapsulation : PLGA or lipid nanoparticles improve bioavailability in cytotoxicity assays .
Q. What computational tools predict the compound’s reactivity and metabolic fate?
- DFT calculations : Gaussian or ORCA software models Boc cleavage energetics and bromophenyl substitution pathways .
- ADMET predictors : Tools like SwissADME forecast metabolic hotspots (e.g., CYP450-mediated oxidation of the tert-butyl group) .
- Molecular dynamics (MD) : Simulations assess binding stability to targets like kinases or GPCRs .
Properties
IUPAC Name |
3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLGGRVTAXBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.